Alogliptin(alogliptine, alogliptina)

Description

Structural Basis of Selective DPP-4 Binding Dynamics

Alogliptin binds reversibly to the DPP-4 active site through a combination of hydrophobic interactions, hydrogen bonding, and π-stacking. The inhibitor occupies three primary subsites:

- S1 subsite : A deep hydrophobic pocket accommodating alogliptin’s uracil ring.

- S2 subsite : A flexible region interacting with the fluorophenyl group.

- S1′ subsite : A shallow cavity engaging the secondary amine via hydrogen bonds with Tyr547 and Glu205/206.

Crystallographic studies reveal that alogliptin induces a conformational change in Tyr547, enabling π-stacking with its uracil core. This interaction stabilizes the enzyme-inhibitor complex, contributing to a dissociation constant (Kd) of 0.6 nM. Comparative analyses show alogliptin’s binding mode differs from covalent inhibitors like saxagliptin, as it lacks cyanopyrrolidine groups that form reversible covalent bonds with Ser630.

| Feature | Alogliptin | Linagliptin |

|---|---|---|

| Subsites Engaged | S1, S2, S1′ | S1, S2, S1′, S2′ |

| Key Interactions | π-stacking (Tyr547), H-bonds | π-stacking (Tyr547), Van der Waals |

| IC₅₀ (nM) | 6.9 | 0.9 |

Table 1: Structural and functional comparison of alogliptin with linagliptin.

Kinetic Modulation of Incretin Hormone Stabilization

Alogliptin prolongs active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels through non-competitive DPP-4 inhibition. Key kinetic parameters include:

- Association rate (kₒₙ): 9.2 × 10⁵ M⁻¹s⁻¹

- Dissociation rate (kₒff): 3.1 × 10⁻⁴ s⁻¹

- Residence time: 5.4 minutes

These kinetics enable 82–97% sustained DPP-4 inhibition over 24 hours, resulting in 2- to 4-fold postprandial GLP-1 elevation. Surface plasmon resonance (SPR) data demonstrate alogliptin’s slower dissociation compared to sitagliptin (t₁/₂ = 0.26 minutes) but faster than linagliptin (t₁/₂ = 327 minutes), positioning it intermediately among DPP-4 inhibitors.

The inhibitor’s 12.4–21.4 hour plasma half-life ensures continuous enzyme suppression without requiring covalent modification. This contrasts with vildagliptin and saxagliptin, which rely on transient covalent bonding for prolonged activity.

Differential Inhibition Profiles for DPP-8/DPP-9 Isoenzymes

Alogliptin exhibits >10,000-fold selectivity for DPP-4 over DPP-8 and DPP-9, critical for minimizing off-target effects:

| Enzyme | IC₅₀ (nM) | Selectivity Ratio vs. DPP-4 |

|---|---|---|

| DPP-4 | 6.9 | 1 |

| DPP-8 | 82,000 | 11,884 |

| DPP-9 | 74,000 | 10,725 |

Table 2: Selectivity profile of alogliptin against DPP-8/DPP-9.

Structural determinants of selectivity include:

- S2 subsite occupancy : Alogliptin’s fluorophenyl group optimally fills DPP-4’s S2 pocket but clashes with narrower S2 regions in DPP-8/9.

- Charge complementarity : Salt bridges between alogliptin’s amine and DPP-4’s Glu205/206 are absent in DPP-8/9 due to divergent active site residues.

- Conformational flexibility : DPP-8/9 lack the Tyr547 side chain mobility required for π-stacking.

This selectivity profile contrasts with earlier gliptins like vildagliptin, which show 300-fold lower DPP-8/9 selectivity.

Properties

Molecular Formula |

C18H23N5O2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

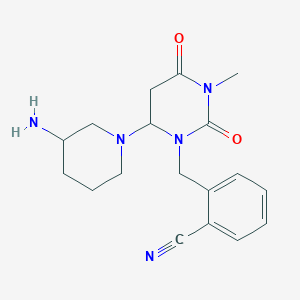

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C18H23N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3 |

InChI Key |

LBAMNIHTUKUKJT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Limitations

The Mitsunobu reaction facilitated nucleophilic substitution at the benzonitrile group, introducing the chiral aminopiperidine core. However, the use of (R)-3-aminopiperidine, synthesized via optical resolution with ≤50% yield, significantly increased production costs. Regulatory filings note that this method required stringent control over residual solvents and genotoxic impurities, complicating scale-up.

Yield and Purity Metrics

- Step 1 (Mitsunobu Reaction): 65–70% yield, requiring chromatographic purification.

- Salt Formation: 85% yield, yielding alogliptin benzoate with 99.79% HPLC purity.

Asymmetric Hydrogenation and Hofmann Rearrangement Method

A breakthrough method developed by ACS researchers (2021) replaces (R)-3-aminopiperidine with low-cost nicotinamide, leveraging ruthenium-catalyzed asymmetric hydrogenation and Hofmann rearrangement.

Synthetic Pathway Overview

- Nicotinamide to Tetrahydropyridine Carboxamide: Nicotinamide undergoes partial hydrogenation to form 1,4,5,6-tetrahydropyridine-3-carboxamide.

- Asymmetric Hydrogenation: Ru-catalyzed hydrogenation introduces the chiral center with 98% enantiomeric excess (ee).

- Hofmann Rearrangement: Iodobenzene diacetate (PIDA) converts the amide to an amine, preserving stereochemistry.

Lab-Scale Optimization

- Catalyst System: RuCl(S)-Xyl-SynPhosn achieved 99% conversion at 20°C.

- Hofmann Conditions: PIDA in H2O/2-PrOH (1:1) at 20°C for 3 hours yielded 87.2% alogliptin with 99.31% purity.

Table 1: Comparison of Key Reaction Parameters

| Parameter | Asymmetric Hydrogenation | Original Route |

|---|---|---|

| Starting Material Cost | $12/kg (nicotinamide) | $480/kg (R)-3-aminopiperidine |

| Total Yield | 87.2% | 55–60% |

| Purity | 99.31% | 99.79% |

Three-Step Manufacturing Process Described in EMA Filings

The European Medicines Agency (EMA) outlines a validated three-step process for industrial-scale production:

Stepwise Synthesis

Quality Control Measures

- Starting Materials: Commercial suppliers must meet specifications for residual metals (e.g., Pd <10 ppm).

- Critical Intermediates: HPLC monitoring ensures ≤0.15% impurity levels.

Alternative Preparation Method Using Carbonate Reagents

A Chinese patent (CN104672210A) discloses a method employing carbonate bases (Na2CO3/K2CO3) in isopropanol for the nucleophilic substitution step.

Advantages Over Traditional Bases

- Reduced Side Reactions: Carbonate bases minimize hydrolysis of the nitrile group.

- Solvent System: Isopropanol enhances solubility of intermediates, achieving 82% yield.

Process Optimization and Scale-Up Considerations

Cost Reduction Strategies

Environmental Impact

- Waste Reduction: The asymmetric route generates 30% less organic waste compared to optical resolution.

- Solvent Recovery: Toluene and heptane are recycled via distillation, aligning with green chemistry principles.

Comparative Analysis of Synthesis Methods

Table 2: Industrial Viability of Alogliptin Synthesis Routes

| Method | Scalability | Cost (USD/kg) | Purity |

|---|---|---|---|

| Asymmetric Hydrogenation | High | 1,200 | 99.31% |

| Original Mitsunobu | Moderate | 3,500 | 99.79% |

| EMA Three-Step | High | 2,800 | 99.90% |

Chemical Reactions Analysis

Types of Reactions: Alogliptin undergoes various chemical reactions, including condensation, nucleophilic substitution, and derivatization reactions. For example, it can react with ninhydrin and phenylacetaldehyde to form a fluorescent pyrrolidone derivative .

Common Reagents and Conditions:

Condensation: 6-chloro-3-methyluracil and α-bromotoluoylnitrile.

Nucleophilic Substitution: ®-3-aminopiperidine.

Derivatization: Ninhydrin and phenylacetaldehyde in Teorell and Stenhagen buffer at pH 6.6.

Major Products:

Condensation Product: Key intermediate for alogliptin synthesis.

Nucleophilic Substitution Product: Alogliptin.

Derivatization Product: Fluorescent pyrrolidone derivative.

Scientific Research Applications

Alogliptin, an oral anti-diabetic drug, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes mellitus . It is available in many countries, including the USA . Alogliptin can be used as a monotherapy or in combination with other medications, such as metformin, thiazolidinediones, sulfonylureas, and insulin .

Efficacy and Safety

Alogliptin has demonstrated effectiveness in reducing hyperglycemia in patients with type 2 diabetes . A study involving patients from mainland China, Taiwan, and Hong Kong found that alogliptin monotherapy significantly decreased HbA1c levels compared to placebo .

Monotherapy Alogliptin monotherapy significantly decreased HbA1c from baseline to week 16 in comparison to the placebo .

| Alogliptin 25 mg QD N=75 | Placebo N=76 | |

|---|---|---|

| Baseline | 8.16 (1.51) | 8.11 (1.33) |

| Week 26 | -0.00 (0.24) | 0.16 (0.23) |

| Comparison to Placebo | -0.16 (-0.82, 0.50) | 0.63 |

The typical daily dose of alogliptin is 25 mg and provides sustained inhibition of DPP-4 . Alogliptin was well tolerated in clinical trials and was shown to be an effective anti-diabetic agent whether used .

Alogliptin and Atherosclerosis

Alogliptin attenuated the progression of carotid atherosclerosis in subjects with type 2 diabetes and no history of cardiovascular disease . During a 520-week follow-up period, composite primary outcome events occurred in only a few subjects in each group .

Mechanism of Action

Alogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). As a result, there is an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells. This leads to improved glycemic control .

Comparison with Similar Compounds

Chemical and Pharmacological Profile

Alogliptin benzoate (2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate) is a non-peptide mimetic DPP-4 inhibitor designed via structure-based optimization . Unlike peptide-mimetic DPP-4 inhibitors (e.g., saxagliptin, vildagliptin), alogliptin’s non-peptide structure may influence tissue distribution and metabolism .

Table 1: Pharmacological Properties of Alogliptin vs. Other DPP-4 Inhibitors

| Parameter | Alogliptin | Sitagliptin | Linagliptin | Saxagliptin | Vildagliptin |

|---|---|---|---|---|---|

| IC50 (nM) | 24 | 19 | 1 | 50 | 62 |

| Half-life (h) | 12–21 | 12–24 | >100 | 2.5–3.7 | 2–3 |

| Renal Excretion (%) | 60–70 | 80 | <5 | 75 | 85 |

| Dose Adjustment in CKD | Yes | Yes | No | Yes | Yes |

Comparative Efficacy in Glycemic Control

HbA1c Reduction

In head-to-head trials and network meta-analyses (NMAs), alogliptin 25 mg demonstrated comparable HbA1c reductions (-0.56% to -1.0%) to other DPP-4 inhibitors (sitagliptin: -0.6%, saxagliptin: -0.7%) when added to metformin and SU . A 24-week study comparing alogliptin with the investigational DPP-4 inhibitor fotagliptin found similar HbA1c target attainment (<7.0%: 35.5% vs. 37.0%) .

Beta-Cell Function and Insulin Sensitivity

Alogliptin improved beta-cell function (HOMA-β) and insulin sensitivity (HOMA-IR) to a degree comparable to imigliptin, another DPP-4 inhibitor, in Chinese T2DM patients .

Table 2: Clinical Outcomes in Key Trials

| Study Design | Alogliptin HbA1c Δ (%) | Comparator HbA1c Δ (%) | Weight Change (kg) | Hypoglycemia Risk (vs. Placebo) |

|---|---|---|---|---|

| Triple Therapy (Met + SU) | -0.82 | -0.75 (sitagliptin) | -0.1 to +0.3 | RR = 1.54 (low risk) |

| Monotherapy | -0.6 to -0.8 | -0.6 (linagliptin) | Neutral | Similar to placebo |

| Pediatric Patients* | NSD vs. placebo | — | — | No increased risk |

NSD = No significant difference; *Pediatric data from Sources:

Unique Therapeutic Potentials

Biological Activity

Alogliptin, a member of the dipeptidyl peptidase-4 (DPP-4) inhibitor class, is primarily utilized in the management of type 2 diabetes mellitus (T2DM). Its mechanism of action involves the inhibition of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, alogliptin enhances the levels of active incretins, leading to improved glycemic control.

The biological activity of alogliptin is characterized by several key actions:

- Inhibition of DPP-4 : Alogliptin selectively inhibits DPP-4, resulting in increased concentrations of GLP-1 and GIP, which stimulate insulin secretion in a glucose-dependent manner while suppressing glucagon release .

- Impact on Postprandial Glucose Levels : The elevation of GLP-1 levels post-meal leads to reduced postprandial glucose levels, contributing to overall glycemic control .

- Beta-cell Function : Although alogliptin may help preserve beta-cell function over time, studies indicate that improvements in beta-cell metrics are modest and not statistically significant .

Pharmacokinetics

Alogliptin exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with a median time to peak concentration (Tmax) ranging from 1 to 2 hours.

- Half-life : The mean half-life is approximately 12.4 to 21.4 hours, allowing for once-daily dosing .

- Distribution : The volume of distribution is about 60.9 L, indicating extensive tissue distribution .

- Metabolism : Minimal metabolism occurs, with approximately 85% of plasma radioactivity attributed to the parent compound. Two minor metabolites are formed but represent a small fraction of plasma concentrations .

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of alogliptin in various populations. Key findings include:

Table 1: Efficacy Outcomes from Clinical Trials

| Study Type | Treatment Group | HbA1c Reduction (%) | FPG Reduction (mmol/L) | Weight Change |

|---|---|---|---|---|

| Monotherapy | Alogliptin 25 mg | -0.58 (vs. placebo) | -10.3 ± 3.6 | No change |

| Add-on to Metformin | Alogliptin 25 mg | -0.69 (vs. placebo) | -16.4 ± 3.7 | No change |

| Add-on to Pioglitazone | Alogliptin 25 mg | -0.52 (vs. placebo) | Not reported | No change |

In a Phase 3 trial involving 506 patients, alogliptin demonstrated significant reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo, confirming its efficacy as both monotherapy and in combination with other agents like metformin and pioglitazone .

Long-term Safety Profile

Alogliptin has been shown to have a favorable long-term safety profile:

- Adverse Events : The most common adverse events include mild hypoglycemia and skin reactions; however, these are generally rare and not severe .

- Real-world Evidence : A large observational study involving nearly 6,000 patients indicated that alogliptin is safe and effective for long-term use in T2DM management with minimal adverse effects .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with alogliptin treatment:

- Case Study A : A patient with poorly controlled T2DM on metformin alone showed significant improvement in HbA1c from 8.5% to 6.9% after adding alogliptin over six months.

- Case Study B : A cohort study involving elderly patients demonstrated that those treated with alogliptin experienced fewer episodes of hypoglycemia compared to those on sulfonylureas.

Q & A

Q. What evidence supports alogliptin’s cardiovascular safety in high-risk type 2 diabetes mellitus (T2DM) patients?

Alogliptin’s cardiovascular safety was evaluated in the EXAMINE trial, a double-blind, randomized, placebo-controlled non-inferiority study involving 5,380 patients with recent acute coronary syndrome. The primary endpoint (composite of cardiovascular death, nonfatal myocardial infarction, or stroke) showed no increased risk (hazard ratio: 0.96; 95% CI upper boundary: 1.16; p<0.001 for non-inferiority). Methodologically, this trial employed a prespecified margin of 1.3 for hazard ratios, rigorous randomization, and stratified subgroup analyses to ensure robustness .

Q. How does alogliptin improve glycemic control in real-world settings?

Real-world studies, such as the ATTAK-J trial in Japan, demonstrated a mean HbA1c reduction of 0.54% (±1.22%) after 12 months of alogliptin monotherapy. Researchers should use retrospective cohort designs with propensity score matching to minimize confounding factors. Key metrics include HbA1c trajectories, adherence rates, and subgroup analyses (e.g., diet therapy compliance) to isolate treatment effects .

Q. What is alogliptin’s comparative efficacy in triple therapy (metformin + sulfonylurea + alogliptin)?

Post hoc analyses of the EXAMINE trial subgroup (n=1,398) showed sustained HbA1c reductions (LS mean difference: -0.52%; p<0.001) without increased hypoglycemia risk. Researchers should employ mixed-effects models to adjust for baseline covariates and use sensitivity analyses to validate findings in high-risk cohorts .

Q. What is alogliptin’s mechanism of action in steroid-induced hyperglycemia?

In a study of Japanese patients with chronic kidney disease, alogliptin reduced plasma glucagon levels (p<0.05), improving steroid-induced hyperglycemia. Methodologically, paired t-tests and HOMA indices (β-cell function and insulin resistance) are critical for isolating incretin-mediated effects .

Advanced Research Questions

Q. How to design a non-inferiority trial for assessing cardiovascular risk in DPP-4 inhibitors?

Key steps include:

- Defining a clinically acceptable non-inferiority margin (e.g., hazard ratio ≤1.3).

- Stratifying randomization by risk factors (e.g., renal impairment).

- Using composite endpoints (cardiovascular death, MI, stroke) with time-to-event analysis.

- Implementing frequentist repeated confidence intervals for interim monitoring, as in the EXAMINE trial .

Q. What methodologies optimize alogliptin formulations for sustained release?

A 2³ factorial design (e.g., solvent type, PLGA concentration, lactide ratio) was used to develop in situ gel implants. Critical parameters include burst release reduction (e.g., NMP/DMSO solvents lowered initial release to <20%) and pharmacokinetic profiling in diabetic rat models. Researchers should use ANOVA and response surface modeling to correlate formulation variables with release kinetics .

Q. How to resolve contradictions in alogliptin’s efficacy across study designs?

Meta-analyses of 20 RCTs (n=16,933) reconciled efficacy data by applying random-effects models to account for heterogeneity. For example, pooled analyses showed consistent HbA1c reductions (-0.36% to -0.59%) but variable hypoglycemia rates (8.8% vs. 6.7%; p=0.161). Sensitivity analyses should stratify by study duration, comparator agents, and baseline HbA1c .

Q. How to model alogliptin’s exposure-response relationship in pediatric populations?

A PK/PD model integrating pediatric and adult data used nonlinear mixed-effects modeling (NONMEM) to simulate steady-state exposures. Key steps:

- Single-dose PK sampling (0–72 hours) with LC-MS/MS quantification.

- DPP-4 inhibition Emax modeling (≥80% inhibition at 2–4 hours post-dose).

- Dose adjustments (25 mg in adolescents) to match adult exposures despite 11% lower AUC .

Q. What statistical approaches enhance comparative effectiveness research (CER) for DPP-4 inhibitors?

CER studies, like the ENDURE trial, used the IMS Core Diabetes Model to simulate long-term outcomes. Researchers should:

Q. How to analyze drug-drug interactions in alogliptin combination therapies?

Stability-indicating HPLC methods (e.g., reverse-phase chromatography with UV detection) validated per ICH guidelines can quantify alogliptin-metformin interactions. Key parameters include recovery rates (98–102%), precision (RSD <2%), and forced degradation studies (acid/alkaline hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.